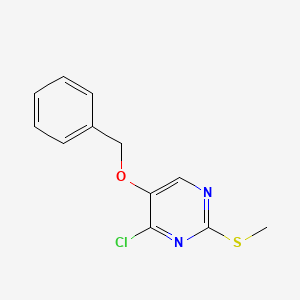

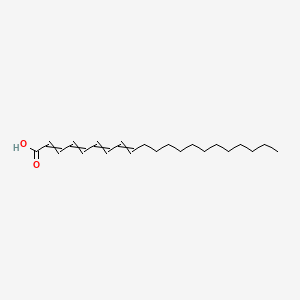

5-(Benzyloxy)-4-chloro-2-(méthylthio)pyrimidine

Vue d'ensemble

Description

5-(Benzyloxy)-2-(methylthio)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is used as an intermediate in the preparation of Buspirone derivatives .

Synthesis Analysis

The synthesis of pyrimidines involves various methods . An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions . For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Applications De Recherche Scientifique

Agents neuroprotecteurs et anti-inflammatoires

“5-(Benzyloxy)-4-chloro-2-(méthylthio)pyrimidine” est un intermédiaire clé dans la synthèse de nouveaux hybrides triazole-pyrimidine, qui ont montré des propriétés neuroprotectrices et anti-inflammatoires prometteuses . Ces composés ont été étudiés pour leur potentiel dans le traitement des maladies neurodégénératives, de l'accident vasculaire cérébral ischémique et des traumatismes crâniens .

Les résultats moléculaires ont révélé que les composés hybrides triazole-pyrimidine présentent des propriétés neuroprotectrices et anti-inflammatoires prometteuses . Parmi les 14 composés synthétisés, six (ZA2 à ZA6 et l'intermédiaire S5) ont présenté une activité neuroprotectrice prometteuse en réduisant l'expression de la chaperonne du réticulum endoplasmique (RE), BIP, et du marqueur d'apoptose caspase-3 clivée dans les cellules neuronales humaines . En outre, une étude d'amarrage moléculaire a montré que les composés de tête ont une interaction favorable avec les résidus actifs des protéines ATF4 et NF-kB .

Synthèse de 4,5,6-trichloropyrimidine-2-carbonitrile

“this compound” est utilisé comme matière de départ dans la synthèse de 4,5,6-trichloropyrimidine-2-carbonitrile . Les étapes impliquées sont le déplacement nucléophile des atomes de chlore 4,6 par le benzyloxide, suivi de l'oxydation du groupe sulfure en sulfone, son déplacement par le cyanure et la chloration en position C5 de la pyrimidine avec NCS . Le 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile a finalement été converti en 4,5,6-trichloropyrimidine-2-carbonitrile avec un rendement modéré (30 %) en deux étapes <svg class="icon" height="16

Safety and Hazards

The safety data sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, a related compound, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects

Mode of Action

Pyrimidine derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

Pyrimidine derivatives, including 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine, are likely to affect the purine and pyrimidine metabolic pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential components of all living cells. Alterations in these pathways can have significant downstream effects, potentially influencing a wide range of physiological processes .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific effects of this compound require further investigation.

Analyse Biochimique

Biochemical Properties

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH). The interaction with DHODH can lead to the inhibition of pyrimidine synthesis, which is crucial for DNA and RNA synthesis in cells . Additionally, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine has been observed to bind to proteins involved in cellular signaling pathways, potentially modulating their activity and influencing downstream effects .

Cellular Effects

The effects of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in stimulated human microglia cells . Furthermore, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine has demonstrated neuroprotective effects by reducing the expression of apoptosis markers like cleaved caspase-3 in neuronal cells .

Molecular Mechanism

At the molecular level, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly DHODH, which disrupts pyrimidine synthesis and affects nucleotide availability for DNA and RNA synthesis . Additionally, this compound can bind to specific proteins and modulate their activity, leading to changes in gene expression and cellular responses. The inhibition of the NF-kB pathway by 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is a notable example, as it results in decreased inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine in in vitro and in vivo studies has revealed sustained neuroprotective and anti-inflammatory effects, although the extent of these effects may diminish with prolonged use .

Dosage Effects in Animal Models

The effects of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammation . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. The compound interacts with enzymes such as DHODH, which plays a key role in the de novo synthesis of pyrimidines . By inhibiting DHODH, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine can alter metabolic flux and reduce the levels of pyrimidine metabolites, impacting nucleotide synthesis and cellular proliferation .

Transport and Distribution

Within cells and tissues, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine is critical for its activity and function. This compound has been observed to localize to specific compartments within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine to these organelles, where it can interact with enzymes and proteins involved in key cellular processes .

Propriétés

IUPAC Name |

4-chloro-2-methylsulfanyl-5-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-17-12-14-7-10(11(13)15-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWHZKXPRVNSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747127 | |

| Record name | 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4973-78-8 | |

| Record name | 4-Chloro-2-(methylthio)-5-(phenylmethoxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4973-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-4-chloro-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)

![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)

![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)